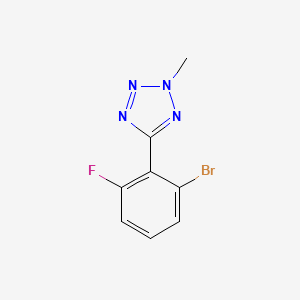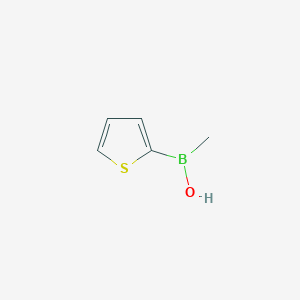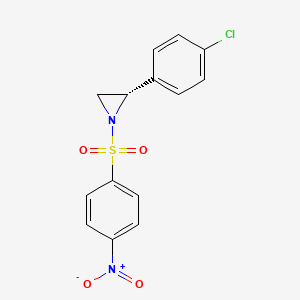![molecular formula C38H25N2OP B12528492 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline CAS No. 724755-79-7](/img/structure/B12528492.png)
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with a phenyl group that is further functionalized with a di(naphthalen-1-yl)phosphoryl moiety. The presence of these aromatic groups contributes to its stability and reactivity, making it a subject of interest in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the phosphorylation of a phenyl-substituted phenanthroline derivative using di(naphthalen-1-yl)phosphine oxide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides and phenanthroline derivatives.
Reduction: Formation of reduced phosphine and phenanthroline products.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties
Mechanism of Action
The mechanism by which 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline exerts its effects is largely dependent on its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through its nitrogen and phosphorus atoms. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. In biological systems, the compound’s luminescent properties allow it to be used as a probe, where it binds to specific biomolecules and emits light upon excitation .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[Di(naphthalen-2-yl)phosphoryl]phenyl}-1,10-phenanthroline
- 2-{4-[Di(anthracen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline
- 2-{4-[Di(phenanthren-1-yl)phosphoryl]phenyl}-1,10-phenanthroline
Uniqueness
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable complexes with metal ions and enhances its performance in electronic applications compared to its analogs .
Properties
CAS No. |
724755-79-7 |
|---|---|
Molecular Formula |
C38H25N2OP |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
2-(4-dinaphthalen-1-ylphosphorylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C38H25N2OP/c41-42(35-15-5-10-26-8-1-3-13-32(26)35,36-16-6-11-27-9-2-4-14-33(27)36)31-22-19-28(20-23-31)34-24-21-30-18-17-29-12-7-25-39-37(29)38(30)40-34/h1-25H |
InChI Key |
CIUCXCHEDGVXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(=O)(C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
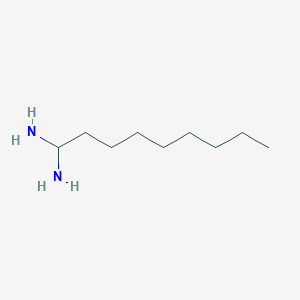
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
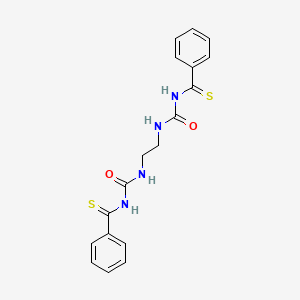
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)

